![molecular formula C23H24N4O3S B3008739 N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide CAS No. 1105218-93-6](/img/structure/B3008739.png)
N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a derivative of pyrazole, a heterocyclic aromatic organic compound, characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The compound's structure suggests potential biological activity, given the presence of a thieno[3,4-c]pyrazol moiety, which is often explored for pharmacological properties.
Synthesis Analysis
The synthesis of related pyrazoline derivatives is described in the first paper, where 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides are used as starting materials. These are initially prepared from 5-chloroanisic acid and then treated with hydrazine derivatives to yield various pyrazoline compounds . Although the exact synthesis of the compound is not detailed, the methods described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of the compound includes a pyrazole core, which is known for its significance in medicinal chemistry due to its resemblance to the adenine part of ATP, making it a potential candidate for kinase inhibition . The presence of a methoxybenzyl group suggests increased lipophilicity, which could enhance cell membrane permeability.
Chemical Reactions Analysis
The compound's reactivity would likely involve the amide and the pyrazole moiety. The amide could participate in reactions typical for carboxylic acid derivatives, while the pyrazole ring could engage in nucleophilic substitution reactions or serve as a ligand in coordination chemistry due to the presence of nitrogen atoms .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not provided, we can infer that the compound may exhibit solid-state properties at room temperature and could have moderate solubility in organic solvents due to the presence of the methoxy group. The benzamide and pyrazole components may contribute to the compound's stability and potential bioactivity .
Relevant Case Studies
The second paper discusses the antiproliferative activities of similar amino-1H-pyrazole amide derivatives against the A375P melanoma cell line, with some compounds showing competitive activities to sorafenib. One derivative, in particular, demonstrated potent and selective inhibition of B-Raf V600E and C-Raf kinases, indicating the potential of such compounds in melanoma therapeutics . This suggests that the compound , with its structural similarities, could also possess antiproliferative properties and kinase inhibition capabilities.
The third paper does not directly relate to the compound but discusses the synthesis and biological evaluation of analogues as dual inhibitors of CLK1 and DYRK1A kinases. This highlights the interest in such compounds for their potential therapeutic applications in kinase-related diseases .
科学的研究の応用
Antiproliferative Activities on Cancer Cells
Researchers have explored the antiproliferative effects of related compounds, focusing on their potential to inhibit the growth of cancer cells. One study highlighted the synthesis of phenylpyrazolodiazepin-7-ones as rigid analogs of aminopyrazole amide scaffolds, demonstrating competitive antiproliferative activities against melanoma and hematopoietic cell lines. These compounds, including one with potent activities (GI(50)=0.43 μM and 0.06 μM) on both cell lines, were identified as selective Raf kinase inhibitors and mild inhibitors of PI3Kα, suggesting their potential as therapeutic agents in melanoma treatment (Kim et al., 2011).
Synthesis and Characterization for Photodynamic Therapy
Another research area involves the synthesis and characterization of new compounds for potential applications in photodynamic therapy (PDT), a cancer treatment method. A study synthesized new zinc phthalocyanines with high singlet oxygen quantum yields, substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited properties valuable for Type II photosensitizers in PDT, including good fluorescence properties and high singlet oxygen quantum yields, indicating their potential for cancer treatment applications (Pişkin et al., 2020).
Antimicrobial Activity
Research also extends to the antimicrobial properties of related compounds. One study synthesized a series of derivatives incorporating thiazole rings and evaluated their in vitro antibacterial and antifungal activities. These compounds exhibited valuable therapeutic potential for the treatment of microbial diseases, especially bacterial and fungal infections, highlighting the broader applications of these chemical scaffolds beyond oncology (Desai et al., 2013).
特性
IUPAC Name |
N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-15-5-3-4-6-18(15)23(29)25-22-19-13-31-14-20(19)26-27(22)12-21(28)24-11-16-7-9-17(30-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNYJVWSVCWNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3008657.png)
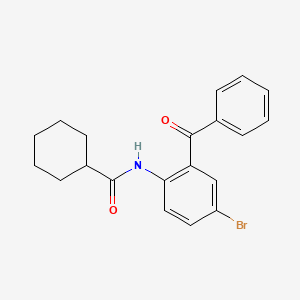

![3-(4-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008666.png)
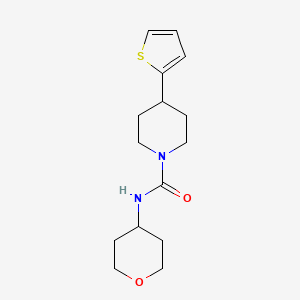

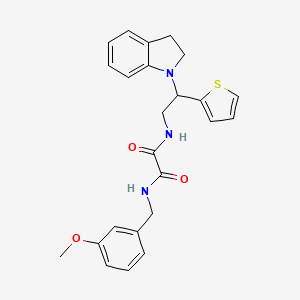

![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3008673.png)
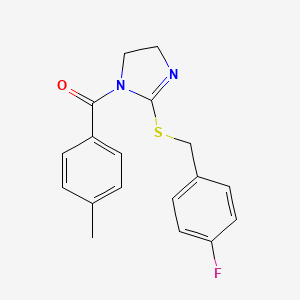
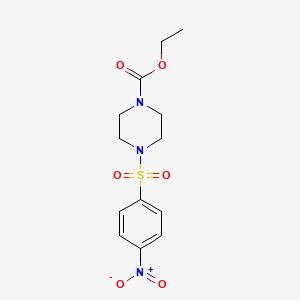
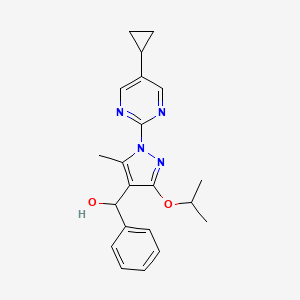
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B3008677.png)
![(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one](/img/structure/B3008679.png)